Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- is an organic compound that belongs to the class of carboxylic acids and amides. It features a pentanoic acid backbone with an amino group substituted at the fifth carbon, which is further substituted by a 4-fluorobenzoyl group. This structural configuration provides unique chemical properties and potential applications in various fields, including pharmaceuticals and bioengineering.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its relevance in scientific research is underscored by its potential role as a building block for more complex molecules and its application in medicinal chemistry.
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- can be classified under:
The synthesis of Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- can be achieved through several methodologies, including:
The amidation reaction typically involves:
The molecular structure of Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- can be represented as follows:
The structure features:
The InChI key for this compound is provided as a unique identifier for its chemical structure, facilitating database searches and computational modeling.
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to both its carboxylic acid and amine functionalities, allowing it to engage in diverse synthetic routes relevant in organic chemistry.
The mechanism of action for Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- primarily involves its role as a substrate or intermediate in biochemical pathways or synthetic reactions. For instance:
Research into its biological activity could reveal specific interactions at the molecular level, contributing to understanding its potential therapeutic uses.
Relevant data regarding these properties should be gathered from experimental studies or databases like DrugBank or PubChem.
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- has potential applications in:
This compound's versatility makes it valuable across multiple scientific disciplines, particularly in drug discovery and development initiatives.
Pentanoic acid, 5-[(4-fluorobenzoyl)amino]- (CAS# 149437-76-3), systematically named 5-(4-Fluorophenyl)-5-oxopentanoic acid, is a fluorinated small molecule integrating a benzamide moiety with a terminal carboxylic acid. Its molecular formula is C₁₁H₁₁FO₃ (molecular weight: 210.20 g/mol), featuring a pentanoic acid chain linked to a 4-fluorobenzoyl group via an amide bond. This structure places it within the class of aryl carbonyl alkanoic acids, which are characterized by their dual functional groups enabling diverse reactivity and intermolecular interactions [5].
Table 1: Nomenclature and Identifiers
| Designation | Value |
|---|---|
| IUPAC Name | 5-(4-Fluorophenyl)-5-oxopentanoic acid |
| Synonyms | 4-(4-Fluorobenzoyl)butyric acid; 5-(4-Fluorobenzoylamino)pentanoic acid |
| CAS Registry Number | 149437-76-3 |
| Molecular Formula | C₁₁H₁₁FO₃ |
| SMILES | O=C(O)CCCC(=O)C1=CC=C(F)C=C1 |
Key structural attributes include:
This compound is a strategic intermediate in synthesizing pharmacologically active molecules, particularly protease inhibitors or PROTACs (Proteolysis-Targeting Chimeras). Its carboxylic acid allows conjugation to biomolecules, while the fluorobenzoyl group contributes to binding affinity in enzyme pockets. Current literature reveals three critical knowledge gaps:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: